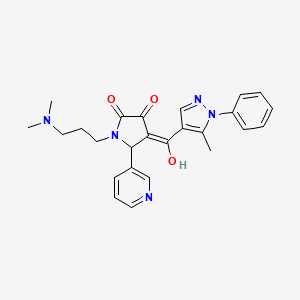

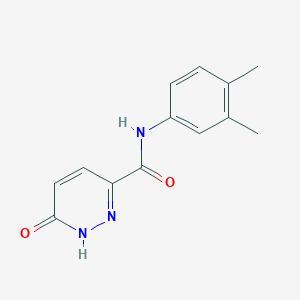

N-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Descripción general

Descripción

N-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C13H13N3O2 and its molecular weight is 243.266. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Material Applications

- Synthesis and Biological Activity of Novel Arylazothiazole Disperse Dyes : This study explores the synthesis of novel heterocyclic aryl monoazo organic compounds, including derivatives related to the queried compound. These compounds have shown potential in dyeing polyester fabrics, alongside exhibiting high efficiency based on in vitro screening for antioxidant, antitumor, and antimicrobial activities. These colored polyester fibers could be applied as sterile and/or biologically active fabrics in various life applications, demonstrating the compound's relevance in material science and biological research (Khalifa et al., 2015).

Biological and Chemical Research

Synthesis, Biological Evaluation, Molecular Docking, and DFT Calculations of Novel Benzenesulfonamide Derivatives : Although not directly related to the exact chemical structure of interest, this research illustrates the broader context of investigating compounds with similar functional groups for their potential in cancer treatment and molecular interactions, underscoring the significance of chemical modifications in therapeutic research (Fahim & Shalaby, 2019).

Highly Stable Anodic Electrochromic Aromatic Polyamides : This study involves the synthesis of aromatic polyamides, highlighting the role of specific chemical moieties in creating materials with desirable electrochromic properties. While not directly referencing the queried compound, it demonstrates the importance of molecular engineering in developing advanced materials (Liou & Chang, 2008).

Antioxidant and Antimicrobial Studies

- Synthesis and Antioxidant Studies of Novel N-substituted Benzyl/Phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides : This research outlines the synthesis and preliminary evaluation of compounds for their antioxidant activities, showing the relevance of chemical synthesis in identifying potential therapeutic agents (Ahmad et al., 2012).

Electrophysiological Studies

- An Electroanalytical Study of the Anticancer Drug Dacarbazine : While focusing on dacarbazine, a known anticancer drug, this study highlights electrochemical methods to analyze compounds with potential antitumor properties, illustrating the broader applicability of such techniques in drug research and development (Ordieres et al., 1987).

Mecanismo De Acción

Target of Action

Similar compounds have been known to target enzymes such as monoamine oxidase (mao) and cholinesterase (che) . These enzymes play crucial roles in neurotransmission, with MAO involved in the breakdown of monoamine neurotransmitters and ChE in the termination of impulse transmissions at cholinergic synapses.

Mode of Action

It can be inferred from similar compounds that it may act as an inhibitor of its target enzymes . Inhibition of these enzymes can lead to an increase in the levels of certain neurotransmitters in the brain, potentially altering mood and behavior.

Biochemical Pathways

Based on its potential targets, it can be inferred that it may affect the metabolic pathways of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin, as well as acetylcholine .

Pharmacokinetics

Similar compounds are known to be primarily eliminated in the liver . The rate of elimination is often influenced by hepatic uptake, which can be the rate-limiting process in the overall elimination of similar compounds .

Result of Action

Based on its potential mode of action, it can be inferred that the compound may lead to an increase in the levels of certain neurotransmitters in the brain, potentially altering mood and behavior .

Propiedades

IUPAC Name |

N-(3,4-dimethylphenyl)-6-oxo-1H-pyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c1-8-3-4-10(7-9(8)2)14-13(18)11-5-6-12(17)16-15-11/h3-7H,1-2H3,(H,14,18)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNRAQPTZXGSGLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=NNC(=O)C=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601331741 | |

| Record name | N-(3,4-dimethylphenyl)-6-oxo-1H-pyridazine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601331741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

5.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666821 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

369404-26-2 | |

| Record name | N-(3,4-dimethylphenyl)-6-oxo-1H-pyridazine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601331741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,5-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2945357.png)

![1-{1-[3-(2-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}propan-1-ol](/img/structure/B2945358.png)

![1-[1-(2-Cyclopropylpyrimidin-4-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2945360.png)

![N-[(4-bromophenyl)methyl]-1-(6-cyclopropylpyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2945363.png)

![N-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]benzamide](/img/structure/B2945370.png)